Cas no 56541-70-9 (Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 3-iodo-1-β-D-ribofuranosylpyridinium, inner salt (9CI))

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 3-iodo-1-β-D-ribofuranosylpyridinium, inner salt (9CI) structure
56541-70-9 structure
Product Name:Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 3-iodo-1-β-D-ribofuranosylpyridinium, inner salt (9CI)
CAS No:56541-70-9
MF:C20H25IN6O13P2
MW:746.296898603439
CID:373297
PubChem ID:194019
Update Time:2023-10-31

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 3-iodo-1-β-D-ribofuranosylpyridinium, inner salt (9CI) Chemical and Physical Properties

Names and Identifiers

    • 3-iodopyridine-adenine dinucleotide
    • 5'-ester with 3-iodo-1-b-D-ribofuranosylpyridinium, inner salt (9CI)
    • Adenosine5'-(trihydrogen diphosphate), P'&reg
    • 3-Inad
    • Adenosine 5'-(trihydrogen diphosphate), 5'-5'-ester with 3-iodo-1-beta-D-ribofuranosylpyridinium hydroxide, inner salt
    • Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 3-iodo-1-β-D-ribofuranosylpyridinium, inner salt (9CI)
    • 56541-70-9
    • (2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxy-2-(3-iodopyridin-1-ium-1-yl)oxolan-3-olate
    • 3-Iodopyridine adenine dinucleotide
    • Inchi: 1S/C20H25IN6O13P2/c21-9-2-1-3-26(4-9)19-15(30)13(28)10(38-19)5-36-41(32,33)40-42(34,35)37-6-11-14(29)16(31)20(39-11)27-8-25-12-17(22)23-7-24-18(12)27/h1-4,7-8,10-11,13-16,19-20,28-29,31H,5-6H2,(H,32,33)(H,34,35)(H2,22,23,24)/t10-,11-,13-,14-,15-,16-,19-,20-/m1/s1
    • InChI Key: JCBHIKMAWHWWIU-HISDBWNOSA-N
    • SMILES: IC1C=CC=[N+](C=1)[C@H]1[C@@H]([C@@H]([C@@H](COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@H](N3C=NC4C(N)=NC=NC3=4)O2)O)O)O1)O)[O-]

Computed Properties

  • Exact Mass: 746
  • Monoisotopic Mass: 746
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 17
  • Heavy Atom Count: 42
  • Rotatable Bond Count: 10
  • Complexity: 1040
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -3
  • Topological Polar Surface Area: 278
Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.